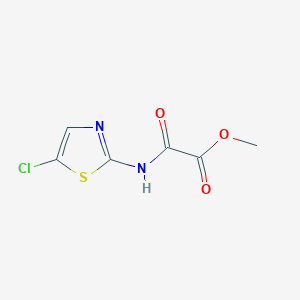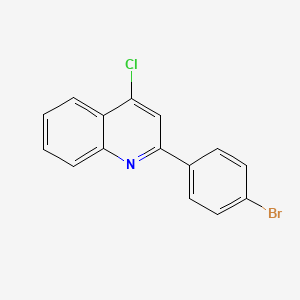![molecular formula C13H15ClO B8727131 2-[(4-chlorophenyl)methyl]cyclohexan-1-one CAS No. 2702-79-6](/img/structure/B8727131.png)
2-[(4-chlorophenyl)methyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)methyl]cyclohexan-1-one is a chemical compound that belongs to the class of arylcyclohexylamines. It is structurally related to ketamine, a well-known anesthetic and analgesic drug. This compound has a cyclohexanone core with a 4-chlorophenylmethyl group attached to it. The presence of the chlorine atom in the phenyl ring adds unique properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the use of Grignard reagents. In this approach, cyclohexanone is reacted with 4-chlorobenzylmagnesium bromide, followed by acidic workup to yield this compound. This method provides good yields and is widely used in laboratory settings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Grignard reaction. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-[(4-chlorophenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 2-[(4-chlorophenyl)methyl]cyclohexanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-[(4-chlorophenyl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)methyl]cyclohexan-1-one involves its interaction with various molecular targets. It is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. This interaction leads to the inhibition of calcium ion influx, resulting in analgesic and anesthetic effects. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological profile.
類似化合物との比較
2-[(4-chlorophenyl)methyl]cyclohexan-1-one is structurally similar to several other compounds, including:
Ketamine: Shares a similar cyclohexanone core and is used as an anesthetic.
Phencyclidine (PCP): Another arylcyclohexylamine with potent anesthetic and hallucinogenic properties.
Eticyclidine (PCE): A derivative of phencyclidine with similar pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the chlorine atom in the phenyl ring differentiates it from other similar compounds and influences its reactivity and biological activity.
特性
CAS番号 |
2702-79-6 |
|---|---|
分子式 |
C13H15ClO |
分子量 |
222.71 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15ClO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11H,1-4,9H2 |
InChIキー |
UNJQQZUSORSFMS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


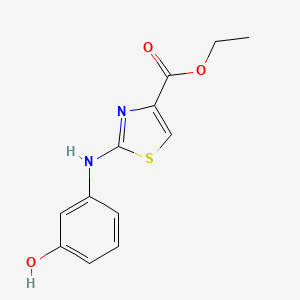
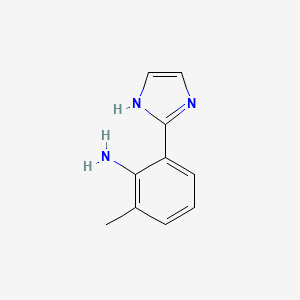
![tert-Butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8727060.png)
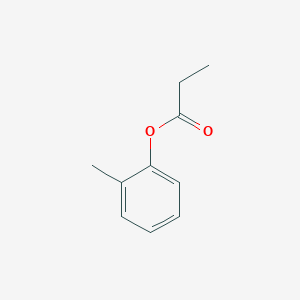
![Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]-](/img/structure/B8727081.png)
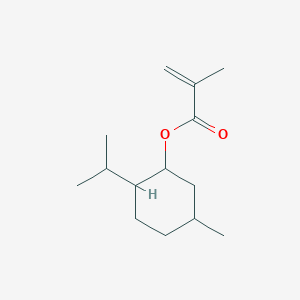
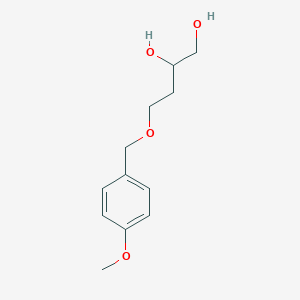

![2-Ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8727103.png)
